molecular formula C14H21O4P B12109774 Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate

Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate

Cat. No.: B12109774
M. Wt: 284.29 g/mol
InChI Key: NEJXVWVAVOJTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate is a phosphonate ester characterized by a complex substituent chain containing a phenyl group, a ketone moiety, and a methyl branch. The phenyl group enhances aromatic interactions, while the ketone and phosphonate functionalities may facilitate reactivity in nucleophilic substitutions or cross-coupling reactions.

Properties

Molecular Formula

C14H21O4P

Molecular Weight

284.29 g/mol

IUPAC Name

4-dimethoxyphosphoryl-4-methyl-1-phenylpentan-3-one

InChI

InChI=1S/C14H21O4P/c1-14(2,19(16,17-3)18-4)13(15)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3

InChI Key

NEJXVWVAVOJTMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CCC1=CC=CC=C1)P(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone under controlled conditions. For instance, the reaction between trialkyl phosphites and iodoacetone can yield the desired phosphonate compound in good yields .

Another method involves the acylation of methylphosphonates. This process includes the metalation of dialkyl methylphosphonates, followed by the reaction with acetyl chloride or its synthetic equivalent . This technique, however, is labor-intensive and sensitive to reagent purity and moisture.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and copper-catalyzed additions are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate serves as an intermediate in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions, particularly those involving nucleophilic substitution and oxidation-reduction processes. The compound can undergo:

  • Oxidation: Leading to phosphonic acid derivatives.
  • Reduction: Converting phosphoryl groups to phosphines.
  • Substitution Reactions: Where the dimethoxyphosphoryl group is replaced by other nucleophiles under basic or acidic conditions.

Biology

Research into the biological activities of this compound has highlighted its potential interactions with biomolecules. It is studied for:

  • Enzyme Inhibition: Phosphonates often inhibit enzymes that utilize phosphates as substrates, making them valuable in medicinal chemistry.
  • Antiviral Activity: Some studies suggest that phosphonates exhibit antiviral properties, although specific data on this compound's efficacy remains limited.

Medicine

The compound is being explored for its therapeutic applications, particularly as a precursor for drug development. Its unique structure allows for modifications that can enhance biological activity and specificity against target diseases.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Study on Enzyme Inhibition:
    A study demonstrated that phosphonates could effectively inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This inhibition suggests potential therapeutic uses in treating conditions like Alzheimer's disease.
  • Antiviral Activity Research:
    Preliminary investigations indicated that similar phosphonate compounds exhibit antiviral properties against various viruses, suggesting that this compound may also hold promise in antiviral drug development.
  • Synthesis of Novel Derivatives:
    Research has focused on synthesizing novel derivatives of this compound to enhance its biological activity and selectivity for specific targets, paving the way for new therapeutic agents.

Mechanism of Action

The mechanism of action of dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of specific biochemical pathways, making the compound useful in various applications .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s phenyl group distinguishes it from aliphatic analogs like Dimethyl (2-Oxoheptyl)phosphonate and Dimethyl Methyl Phosphonate . This aromaticity likely increases lipophilicity, affecting solubility and bioavailability in pharmaceutical contexts.
  • Compared to Dimethyl (3-methyl-2-oxo-hept-5-yne)phosphonate , the target lacks an alkyne but includes a phenyl ring, which may reduce reactivity in click chemistry but enhance stability in aromatic systems.

Reactivity and Functional Group Influence

  • Ketone Group: Present in both the target compound and Dimethyl (2-Oxoheptyl)phosphonate , the ketone enables keto-enol tautomerism, facilitating enolate formation for alkylation or condensation reactions.
  • Phosphonate Ester : All compared compounds share the dimethyl phosphonate group, which is hydrolytically stable compared to phosphate esters but reactive in Michaelis-Arbuzov or Horner-Wadsworth-Emmons reactions .
  • Alkyne vs. Phenyl : The alkyne in Dimethyl (3-methyl-2-oxo-hept-5-yne)phosphonate offers sites for cycloaddition (e.g., Huisgen reaction), whereas the phenyl group in the target compound may participate in π-π stacking or Suzuki-Miyaura couplings.

Biological Activity

Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate is an organophosphorus compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H21O4P
  • Molecular Weight : 270.26 g/mol
  • CAS Number : 144358-71-4

The compound is characterized by a phosphonate group attached to a pentanone backbone, which includes both a phenyl and a methyl group. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Properties : Studies have shown that this compound possesses significant antibacterial activity against various strains of bacteria. It may inhibit bacterial growth by disrupting cellular processes or interfering with enzyme functions critical for bacterial survival .
  • Antifungal Properties : Similar to its antibacterial effects, this compound also demonstrates antifungal activity. It has been evaluated for its efficacy against common fungal pathogens, suggesting potential applications in treating fungal infections .
  • Cytotoxic Effects : Preliminary studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The phosphonate group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity and disrupting metabolic pathways .
  • Cell Membrane Disruption : The hydrophobic nature of the phenyl group may facilitate interactions with cellular membranes, leading to increased permeability and subsequent cell death in targeted organisms .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

StudyFocusFindings
Antibacterial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
CytotoxicityShowed potential cytotoxic effects on ovarian cancer cell lines with reduced tumor volume in animal models.
Antifungal EfficacyEffective against multiple fungal strains, indicating broad-spectrum antifungal activity.

Q & A

Q. What are the recommended synthetic routes for preparing dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate, and how can side reactions be minimized?

The compound is typically synthesized via nucleophilic substitution or transesterification of precursor phosphonates. A key challenge is controlling steric hindrance at the branched 2-methyl-3-oxo moiety. To minimize side reactions (e.g., keto-enol tautomerization or hydrolysis), anhydrous conditions and low temperatures (0–5°C) are advised. Use of non-polar solvents (e.g., toluene) and catalysts like DMAP can improve yield . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from phosphorylated byproducts .

Q. How can researchers characterize the purity and structural integrity of this phosphonate derivative?

High-resolution NMR (¹H, ¹³C, and ³¹P) is critical for confirming the phosphonate ester linkage and verifying the absence of hydrolyzed phosphonic acid impurities. For purity assessment, reverse-phase HPLC with UV detection (λ = 210–220 nm) is effective due to the compound’s conjugated carbonyl group. Mass spectrometry (ESI-MS or MALDI-TOF) should corroborate molecular weight, while FT-IR can identify residual hydroxyl groups from incomplete esterification .

Q. What are the most common reaction pathways involving this compound in organic synthesis?

The α-keto phosphonate group enables reactivity in Horner-Wadsworth-Emmons (HWE) olefinations to form α,β-unsaturated ketones. The phenyl substituent may participate in π-π interactions during catalytic processes. Researchers should monitor stereoselectivity in HWE reactions using chiral auxiliaries or asymmetric catalysts. Computational reaction path searches (e.g., via DFT) can predict regioselectivity in complex systems .

Advanced Research Questions

Q. How can experimental designs be optimized to study the reaction mechanisms of this phosphonate in multi-step syntheses?

Employ a hybrid computational-experimental approach:

  • Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and intermediates.
  • Validate with kinetic isotope effect (KIE) studies or in-situ IR spectroscopy to track intermediate formation.
  • Apply statistical Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading) and identify dominant factors in reaction efficiency .

Q. What methodologies resolve contradictions in kinetic data for phosphonate-mediated reactions?

Contradictions often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Use trapping experiments (e.g., TEMPO for radicals) paired with isotopic labeling (²H or ¹³C) to distinguish pathways. Time-resolved mass spectrometry or stopped-flow UV-Vis can capture short-lived intermediates. Cross-validate with computational kinetic simulations (e.g., Eyring plots) .

Q. How can reaction conditions be tailored to enhance the enantiomeric excess (ee) of products derived from this phosphonate?

Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) or solvents (e.g., hexafluoroisopropanol) to induce asymmetry. Use DoE to optimize ee by varying catalyst-substrate ratios and reaction time. Monitor progress via chiral HPLC or circular dichroism (CD) spectroscopy. Machine learning tools (e.g., ICReDD’s reaction database) can suggest under-explored chiral environments .

Q. What computational strategies predict the compound’s stability under varying pH and temperature conditions?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., water or DMSO) can assess hydrolysis rates. DFT calculations (B3LYP/6-31G*) identify vulnerable bonds (e.g., P-O ester cleavage). Pair computational results with accelerated stability testing (40–60°C, pH 1–13) and HPLC monitoring to validate degradation pathways .

Q. What challenges arise in scaling up reactions involving this phosphonate, and how can they be addressed?

Scale-up issues include exothermicity during esterification and poor mass transfer in viscous reaction mixtures. Use microreactors or continuous-flow systems to control temperature gradients. Optimize mixing efficiency via computational fluid dynamics (CFD) simulations. For crystallization, employ anti-solvent addition (e.g., heptane) under controlled cooling rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.